Cas no 1782957-87-2 (9H-Carbazole-3,6-dicarboxaldehyde, 9-(4-formylphenyl)-)
9H-Carbazole-3,6-dicarboxaldehyde, 9-(4-formylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 9H-Carbazole-3,6-dicarboxaldehyde, 9-(4-formylphenyl)-
- 9-(4-Formylphenyl)-9H-carbazole-3,6-dicarbaldehyde
- 4,4',4''-(9H-carbazole-3,6,9-triyl)tribenzaldehyde
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- Inchi: 1S/C21H13NO3/c23-11-14-1-5-17(6-2-14)22-20-7-3-15(12-24)9-18(20)19-10-16(13-25)4-8-21(19)22/h1-13H
- InChI Key: CZEKEUAMHFUPDJ-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(C=O)C=C2)C2=C(C=C(C=O)C=C2)C2=C1C=CC(C=O)=C2
9H-Carbazole-3,6-dicarboxaldehyde, 9-(4-formylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL3809833-1g |
4,4',4''-(9H-carbazole-3,6,9-triyl)tribenzaldehyde |
1782957-87-2 | 95% | 1g |
¥3500 | 2023-11-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1710509-5g |
9-(4-Formylphenyl)-9H-carbazole-3,6-dicarbaldehyde |
1782957-87-2 | 98% | 5g |
¥8836.00 | 2023-11-21 |
9H-Carbazole-3,6-dicarboxaldehyde, 9-(4-formylphenyl)- Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 9H-Carbazole-3,6-dicarboxaldehyde, 9-(4-formylphenyl)-
Comprehensive Overview of 9H-Carbazole-3,6-dicarboxaldehyde, 9-(4-formylphenyl)- (CAS No. 1782957-87-2)
The compound 9H-Carbazole-3,6-dicarboxaldehyde, 9-(4-formylphenyl)- (CAS No. 1782957-87-2) is a highly specialized organic molecule with significant applications in advanced materials and pharmaceutical research. This carbazole derivative is characterized by its unique dicarboxaldehyde and formylphenyl functional groups, which make it a valuable building block for synthesizing complex polymers, dyes, and bioactive molecules. Its structural versatility has garnered attention in fields such as organic electronics, fluorescent probes, and drug discovery, aligning with current trends in sustainable chemistry and smart materials.
In recent years, the demand for high-performance organic semiconductors has surged, driven by advancements in OLED technology and flexible electronics. The 9H-Carbazole-3,6-dicarboxaldehyde scaffold is particularly notable for its electron-transporting properties and thermal stability, making it a candidate for light-emitting diodes (LEDs) and photovoltaic devices. Researchers are also exploring its potential in bioimaging due to its inherent fluorescence, a topic frequently searched in academic and industrial forums.
Another area of interest is the compound's role in click chemistry and cross-coupling reactions, which are pivotal in modern drug design. The presence of multiple aldehyde groups allows for facile modifications, enabling the creation of targeted small-molecule inhibitors or bioconjugates. This aligns with the growing focus on precision medicine and personalized therapeutics, topics that dominate scientific discussions and search queries.
From a synthetic perspective, CAS No. 1782957-87-2 is often utilized as a precursor for porous organic frameworks (POFs) and covalent organic frameworks (COFs), materials that are revolutionizing gas storage and catalysis. Its rigid aromatic core and reactive sites facilitate the construction of highly ordered structures, a feature frequently highlighted in nanotechnology publications. These applications resonate with the global push toward green energy solutions and carbon capture technologies.
Quality control and scalability are critical considerations for industrial adoption. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify the purity of 9H-Carbazole-3,6-dicarboxaldehyde, 9-(4-formylphenyl)-, ensuring compliance with Good Manufacturing Practices (GMP). These protocols address common user queries regarding batch consistency and shelf-life stability, which are paramount for researchers and manufacturers alike.
In summary, 9H-Carbazole-3,6-dicarboxaldehyde, 9-(4-formylphenyl)- represents a multifaceted compound with broad utility in cutting-edge scientific domains. Its relevance to emerging technologies and healthcare innovations positions it as a subject of ongoing exploration, reflecting the dynamic interplay between chemistry and contemporary societal needs.
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